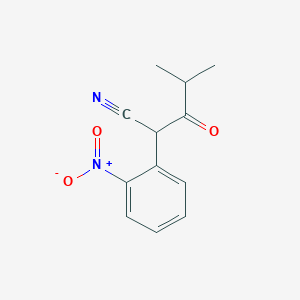

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Description

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-oxo group, a 4-methyl group, and a 2-nitrophenyl moiety at position 2.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile |

InChI |

InChI=1S/C12H12N2O3/c1-8(2)12(15)10(7-13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,1-2H3 |

InChI Key |

UKTNMUVREWHSPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reactions to introduce the ketone and nitrile functionalities. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the nitrile and ketone groups can interact with nucleophiles and electrophiles. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|---|

| 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile | C₁₂H₁₂N₂O₃ (Inferred) | ~244.24 | Not reported | Nitrile, ketone, nitro | 2-Nitrophenyl, 4-methyl |

| VM-9 () | C₂₂H₁₇N₃O₇ | 435.39 | 160–162 | Carboxamide, nitrate ester, nitro | 4-Nitrophenyl, biphenyl |

| (2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile () | C₁₇H₁₆BrN₃OS | 398.30 | Not reported | Nitrile, ketone, thiazole, bromophenyl | 4-Bromophenyl, thiazole |

| 2-{(2-chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile () | C₁₅H₁₇ClN₂OS | 308.83 | Not reported | Nitrile, ketone, methylsulfanyl | 2-Chlorophenyl, methylsulfanyl |

Key Observations :

Physicochemical Properties

- Melting Points : The higher melting point of VM-9 (160–162°C) compared to inferred values for the target compound may reflect increased molecular rigidity from its biphenyl system .

- Spectroscopic Data : IR peaks for VM-9 (1680 cm⁻¹ for carbonyl) and NMR shifts (δ 2.42 ppm for methyl groups) provide benchmarks for characterizing the target compound’s functional groups .

Biological Activity

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features, which include a nitrile group, a ketone, and a nitro-substituted aromatic ring. This article focuses on the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 218.21 g/mol

- Structure : The compound features a pentanenitrile backbone with a methyl group and a nitrophenyl moiety, contributing to its distinctive chemical properties.

Biological Activity Overview

Research indicates that 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile exhibits various biological activities, particularly in anti-inflammatory and anticancer domains. Preliminary studies suggest that it may interact with specific molecular targets within cells, influencing enzyme activity and cellular signaling pathways.

Potential Biological Activities:

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation markers in vitro.

- Mechanisms may involve the inhibition of pro-inflammatory cytokines.

-

Anticancer Activity :

- Initial studies indicate potential cytotoxic effects against various cancer cell lines.

- The compound's ability to induce apoptosis in cancer cells is under investigation.

-

Antimicrobial Effects :

- Some studies suggest that it may possess antimicrobial properties, although further research is required to elucidate these effects fully.

The biological activity of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is thought to be mediated through several mechanisms:

- Reduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.

- Enzyme Inhibition : The ketone and nitrile groups may inhibit specific enzymes involved in inflammatory and cancer pathways.

- Cell Signaling Modulation : The compound may affect various signaling pathways, including those related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on human macrophage cell lines demonstrated that treatment with 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent suitable for treating conditions like rheumatoid arthritis.

Case Study: Anticancer Activity

In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibits cytotoxicity at micromolar concentrations. Apoptotic pathways were activated, as evidenced by increased caspase activity and DNA fragmentation assays.

Synthesis and Applications

The synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile typically involves the reaction of 2-nitrobenzaldehyde with appropriate nitrile compounds. This compound serves as a valuable intermediate for developing more complex molecules with potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.